molecular formula C14H18BNO3 B13728955 5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione

5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione

Cat. No.: B13728955
M. Wt: 259.11 g/mol
InChI Key: JBZFWFDGEPDMSF-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a boron-nitrogen heterocyclic ring, which imparts distinct chemical properties that are valuable in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione typically involves the formation of the boron-nitrogen heterocyclic ring through a series of organic reactions. One common method includes the reaction of 4-methoxyphenylboronic acid with a suitable amine under controlled conditions to form the desired azaborocane structure. The reaction is often catalyzed by palladium complexes and conducted in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the boron or nitrogen atoms, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-nitrogen hydrides.

Scientific Research Applications

5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoxygenase enzymes by binding to their active sites, thereby preventing the formation of pro-inflammatory metabolites . The compound’s boron-nitrogen structure allows it to form stable complexes with various biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Comparison

Compared to similar compounds like 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles, 5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione exhibits unique properties due to the presence of the boron-nitrogen heterocyclic ring . This structural feature imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H18BNO3

Molecular Weight

259.11 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione

InChI

InChI=1S/C14H18BNO3/c1-16-9-12(17)7-15(8-13(18)10-16)11-3-5-14(19-2)6-4-11/h3-6H,7-10H2,1-2H3

InChI Key

JBZFWFDGEPDMSF-UHFFFAOYSA-N

Canonical SMILES

B1(CC(=O)CN(CC(=O)C1)C)C2=CC=C(C=C2)OC

Origin of Product

United States

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